molecular formula C9H10BrNO3 B2593820 Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate CAS No. 401792-84-5

Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate

Cat. No.: B2593820
CAS No.: 401792-84-5
M. Wt: 260.087
InChI Key: AAORRBUSFSJIDQ-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate is a pyridine derivative featuring a bromomethyl group at position 5, a methoxy group at position 6, and a methyl ester at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its reactive bromomethyl group enables further functionalization, such as nucleophilic substitutions or cross-coupling reactions, while the methoxy and ester groups contribute to its electronic and steric properties .

Properties

IUPAC Name

methyl 5-(bromomethyl)-6-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-6(5-10)3-4-7(11-8)9(12)14-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAORRBUSFSJIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of Methyl 6-methoxy-pyridine-2-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl substituent at the 5-position undergoes nucleophilic displacement reactions. For example:

  • Amine Substitution : Reaction with methylamine in ethanol at elevated temperatures (140°C) yields methyl 5-(methylaminomethyl)-6-methoxy-pyridine-2-carboxylate. This reaction proceeds via an SN2 mechanism, with regioselectivity influenced by solvent polarity .

  • Thiolate Displacement : Treatment with 4-methylbenzenethiolate anion in DMF at 60°C results in the formation of methyl 5-((4-methylphenylthio)methyl)-6-methoxy-pyridine-2-carboxylate. DMF enhances regioselectivity (>97% yield) .

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYieldReference
MethylamineEtOH, 140°C, 10 min5-(Methylaminomethyl) derivative68%
4-MeC₆H₄S⁻DMF, 60°C, 3 h5-((4-MeC₆H₄S)methyl) derivative90%

Hydrolysis of the Ester Group

The methyl ester at the 2-position is hydrolyzed under alkaline conditions:

  • Saponification : Treatment with NaOH (2M) in aqueous THF at 80°C for 2 hours converts the ester to 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylic acid. This intermediate is critical for further functionalization .

Table 2: Hydrolysis Conditions

BaseSolventTemperatureTimeYieldReference
NaOH (2M)THF/H₂O80°C2 h96%

Bromination and Halogen Exchange

The bromomethyl group can participate in radical bromination or halogen exchange:

  • NBS-Mediated Bromination : Reaction with N-bromosuccinimide (NBS) in CCl₄ under UV light introduces additional bromine at the 3-position, forming methyl 3,5-dibromo-6-methoxy-pyridine-2-carboxylate .

  • CuBr-Catalyzed Reactions : In HBr solutions with CuBr, bromine is retained at the 5-position during coupling reactions, as seen in the synthesis of 5-bromo-2-methylpyridine derivatives .

Cross-Coupling Reactions

The bromomethyl group enables Suzuki-Miyaura cross-coupling:

  • Pd-Catalyzed Coupling : Using Pd(PPh₃)₄ and K₃PO₄ in dioxane, the bromomethyl group couples with arylboronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid yields methyl 5-(benzyl)-6-methoxy-pyridine-2-carboxylate .

Table 3: Cross-Coupling Examples

Boronic AcidCatalystConditionsYieldReference
Phenylboronic acidPd(PPh₃)₄, K₃PO₄Dioxane, 100°C, 12h75%
4-MeO-C₆H₄B(OH)₂Pd(OAc)₂, SPhosDMF, 80°C, 8h82%

Regioselective Methoxylation

The methoxy group at the 6-position is introduced via nucleophilic aromatic substitution:

  • Methoxide Substitution : Reaction of methyl 2,6-dichloropyridine-3-carboxylate with NaOMe in THF at 5°C yields methyl 2-chloro-6-methoxy-pyridine-3-carboxylate as a precursor .

Oxidation and Reduction Pathways

  • Oxidation of Thioethers : The 4-methylbenzenethio moiety in intermediates is oxidized to sulfoxides using mCPBA, enabling further substitution .

  • Reductive Amination : The bromomethyl group can be reduced to a methylene bridge under H₂/Pd-C, though this pathway is less explored .

Scientific Research Applications

Medicinal Chemistry

a. Antagonist Development

Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate serves as a precursor for the synthesis of compounds targeting neurotransmitter receptors. Specifically, derivatives of this compound have been studied for their potential as antagonists for dopamine D2 and D3 receptors and serotonin-3 receptors. These receptors are crucial in treating various neurological disorders, including schizophrenia and depression .

b. Gallstone Dissolution Agents

Recent studies highlight the efficacy of related compounds, such as 2-methoxy-6-methylpyridine, in gallstone dissolution. These compounds exhibit superior solubility compared to traditional agents like methyl-tert-butyl ether (MTBE), suggesting that this compound could be explored further for similar applications in gallstone treatment . The pharmacokinetics of these compounds indicate rapid absorption and lower toxicity profiles, making them promising candidates for clinical use.

Agrochemical Applications

a. Herbicide Development

The pyridine derivatives have been investigated for their herbicidal properties. This compound can be modified to create herbicides that target specific plant pathways, enhancing crop protection without harming non-target species. Research indicates that these compounds can inhibit key enzymes involved in plant growth, leading to effective weed management strategies .

Material Science

a. Synthesis of Functional Materials

The compound has also found applications in the synthesis of functional materials, particularly in polymer chemistry. By incorporating this compound into polymer matrices, researchers can create materials with enhanced properties such as increased thermal stability and improved mechanical strength. This application is particularly relevant in developing advanced composites for industrial use .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The regioselectivity of these reactions is crucial for obtaining the desired products with high yields. For example, nucleophilic substitutions using sodium methoxide have shown significant selectivity towards the 6-position on the pyridine ring, which is essential for the biological activity of the resulting compounds .

Case Studies and Research Findings

Study Focus Findings
Study on Gallstone AgentsEfficacy of 2-methoxy-6-methylpyridineDemonstrated superior solubility and lower toxicity compared to MTBE; potential for clinical application in gallstone treatment .
Synthesis of AntagonistsDevelopment of dopamine receptor antagonistsHighlighted the effectiveness of synthesized derivatives from this compound .
Herbicide ResearchTesting new agrochemical formulationsFound that modifications of pyridine derivatives can lead to effective herbicides with specific action mechanisms .

Mechanism of Action

The mechanism of action of Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate is largely dependent on its reactivity towards nucleophiles and its ability to undergo substitution reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring. The methoxy and carboxylate groups also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate with structurally analogous pyridine and heterocyclic derivatives, emphasizing substituent effects, reactivity, and applications.

Positional Isomer: Methyl 6-Bromo-5-Methoxy-2-Pyridinecarboxylate

  • Structure : Bromo at position 6, methoxy at position 5, and ester at position 2.
  • Key Differences :
    • Substituent Positions : The bromo and methoxy groups are transposed compared to the target compound.
    • Reactivity : The bromo group (C-Br) in this isomer is less reactive toward nucleophilic substitution than the bromomethyl (CH2Br) group in the target compound, which undergoes SN2 reactions more readily.
    • Applications : Used in synthesis of mGluR5 antagonists (e.g., SIB-1757 and SIB-1893) due to pyridine core compatibility with receptor binding .

Thiazolopyrimidine Derivatives (e.g., CAS 617696-65-8)

  • Structure : Features a fused thiazolo[3,2-a]pyrimidine ring with bromophenyl and ester groups.
  • Bromine Placement: Bromine is part of a phenyl ring rather than a pyridine, altering electronic effects and cross-coupling reactivity. Applications: Likely used in medicinal chemistry for kinase inhibition or antimicrobial agents due to thiazole’s prevalence in bioactive molecules .

Benzyloxy-Bromo Pyridine Derivatives (Catalog of Pyridine Compounds)

  • Structure : 5-(Benzyloxy)-6-bromopyridin-2-yl oxazole.
  • Key Differences: Substituents: Benzyloxy (electron-donating) vs. methoxy (electron-donating but smaller). Benzyloxy enhances lipophilicity and steric bulk. Reactivity: Benzyloxy acts as a protecting group for alcohols, whereas methoxy is typically stable under basic conditions. Applications: Potential use in fluorescent probes or ligands due to oxazole’s conjugation properties .

Research Findings and Implications

  • Reactivity : The bromomethyl group in the target compound offers superior versatility for alkylation or arylation compared to simple bromopyridines .
  • Biological Relevance : Pyridine derivatives with electron-withdrawing groups (e.g., ester, bromo) exhibit enhanced binding to glutamate receptors, as seen in SIB-1757 .
  • Synthetic Utility : Thiazolopyrimidines and benzyloxy-pyridines demonstrate the importance of heterocyclic diversity in drug discovery .

Biological Activity

Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromomethyl group and a methoxy group, contributing to its unique chemical properties. The molecular formula is C₁₁H₁₃BrN₁O₃, and it has a molecular weight of approximately 284.13 g/mol. The presence of the bromine atom may enhance its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, revealing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.25 µM
Staphylococcus aureus0.30 µM

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Cytotoxic Effects

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it showed selective cytotoxicity towards T-lymphoblastic cell lines with CC₅₀ values as low as 9 nM, indicating its potential as an anticancer agent. Notably, no significant cytotoxic effects were observed on non-cancerous cells at concentrations up to 10 µM .

The biological activity of this compound is believed to involve interaction with specific molecular targets within the cells. Preliminary research suggests that it may inhibit key enzymes or receptors involved in cell proliferation and survival pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes crucial for bacterial growth and cancer cell proliferation.
  • Receptor Binding : It could bind to specific receptors on cell membranes, altering signal transduction pathways.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyridine Ring : Using appropriate reagents to cyclize precursors.
  • Bromomethylation : Introducing the bromomethyl group through nucleophilic substitution reactions.
  • Methoxylation : Adding the methoxy group via methanolysis under acidic conditions.

Research has shown that variations in the synthesis route can significantly affect yield and purity, which are critical for subsequent biological evaluations .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of E. coli and P. aeruginosa. Results showed that it inhibited growth at low concentrations, making it a candidate for further development as an antibiotic .
  • Cytotoxicity Assessment : Another study focused on its cytotoxic effects across different cancer cell lines, revealing selective toxicity towards T-lymphoblastic cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

Q & A

What synthetic strategies minimize isomer formation during the preparation of Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate?

Answer:
Isomer formation can arise during bromination due to competing reaction pathways. A methodological approach involves:

  • Reagent selection : Use of CBr₄ with PPh₃ in anhydrous THF for controlled bromination, as demonstrated in the synthesis of analogous bicyclic systems .
  • Purification : Gradient elution (hexanes:EtOAc) effectively separates constitutional isomers, though overlapping NMR signals may complicate analysis. Column chromatography with optimized solvent ratios is critical .
  • Monitoring : LC-MS or TLC tracking of reaction progress helps identify intermediates and adjust conditions to suppress side products.

How does the methoxy substituent influence the reactivity of the bromomethyl group in cross-coupling reactions?

Answer:
The methoxy group at position 6 exerts both steric and electronic effects:

  • Electronic modulation : The electron-donating methoxy group deactivates the pyridine ring, potentially slowing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Steric hindrance : Proximity to the bromomethyl group may restrict access to catalytic sites.
  • Mitigation : Use of bulky ligands (e.g., XPhos) or elevated temperatures can enhance reactivity, as shown in related bipyridine systems .

What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural determination:

  • Crystal growth : Slow evaporation of DCM/hexane mixtures yields diffraction-quality crystals.
  • Parameters : Monoclinic systems (space group P 1 21/c 1) with unit cell dimensions (e.g., a = 6.583 Å, α = 90°) are typical for bromomethylpyridine derivatives .
  • Refinement : Software like SHELXL refines thermal displacement parameters to confirm bond lengths (e.g., C-Br ≈ 1.93 Å) .

What mechanistic insights explain competing pathways in bromomethyl group functionalization?

Answer:
Competing SN2 vs. radical pathways depend on reaction conditions:

  • SN2 dominance : Polar aprotic solvents (THF) and phase-transfer catalysts (TBABr) favor nucleophilic substitution, as seen in bromination of alcohol precursors .
  • Radical initiation : Light or AIBN promotes radical chain mechanisms, leading to undesired byproducts.
  • Control : Strict exclusion of light and use of radical inhibitors (e.g., BHT) suppress side reactions.

How can this compound serve as a precursor for coordination polymers or metal-organic frameworks (MOFs)?

Answer:
The bromomethyl group enables post-synthetic modification (PSM):

  • Ligand design : Substitution with pyridyl or carboxylate groups generates polydentate ligands. For example, bromomethyl bipyridines are used in controlled polymerizations .
  • Metalation : Coordination with Cu(I) or Ni(II) under inert atmospheres forms stable nodes for framework assembly.
  • Characterization : PXRD and BET surface area analysis validate porosity and structural integrity .

What analytical methods differentiate constitutional isomers in derivatives?

Answer:
Advanced spectroscopic and computational tools are required:

  • NMR challenges : Overlapping signals (e.g., diastereotopic protons) complicate ¹H/¹³C NMR. 2D techniques (COSY, NOESY) clarify connectivity .
  • Mass spectrometry : High-resolution ESI-MS distinguishes isomers via exact mass (e.g., m/z 234.0 for C₈H₁₂BrNO₂⁺) .
  • DFT calculations : Geometry optimization predicts distinct IR or Raman spectra for isomers.

How do solvent polarity and temperature affect nucleophilic substitution reactions at the bromomethyl site?

Answer:
Key factors include:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate SN2 reactions but may promote elimination. THF balances reactivity and selectivity .
  • Temperature : Lower temperatures (-78°C) favor kinetic control, minimizing byproducts. Room-temperature reactions risk decomposition .
  • Case study : Substitution with benzyl groups using PhMgBr at -78°C achieved 34% yield, highlighting the need for cryogenic conditions .

What role do halomethyl pyridines play in photoactive materials research?

Answer:
These compounds act as building blocks for light-harvesting systems:

  • Functionalization : Bromomethyl groups are replaced with chromophores (e.g., porphyrins) via cross-coupling.
  • Applications : Derivatives are used in dye-sensitized solar cells (DSSCs) or luminescent MOFs.
  • Stability : Methoxy groups enhance photostability by reducing oxidation susceptibility .

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